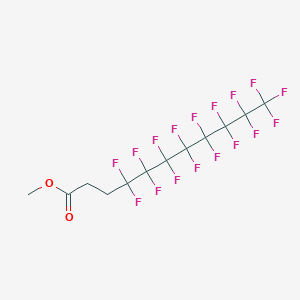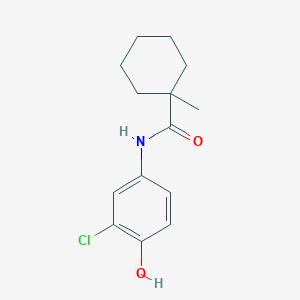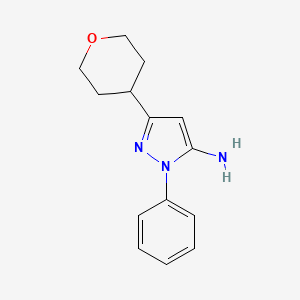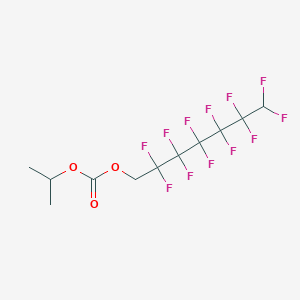![molecular formula C21H17NO4 B12084607 Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is an organic compound that features a biphenyl core with a nitro group and a phenylacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Phenylacetate Ester: The nitro-substituted biphenyl is then reacted with methyl phenylacetate under basic conditions to form the ester linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetate, facilitating nucleophilic attack on the biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate can undergo reduction to form amino derivatives under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Phenylacetic acid and methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its biphenyl core and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable biphenyl structure and reactive functional groups.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-amino-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-chloro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
Uniqueness
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is unique due to the position of the nitro group on the biphenyl core, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it a distinct compound for various applications.
Propriétés
Formule moléculaire |
C21H17NO4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
methyl 2-(4-nitro-3-phenylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H17NO4/c1-26-21(23)20(16-10-6-3-7-11-16)17-12-13-19(22(24)25)18(14-17)15-8-4-2-5-9-15/h2-14,20H,1H3 |
Clé InChI |
UOJRQQKPAOUXLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



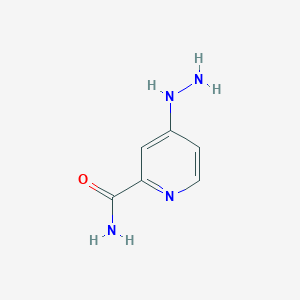
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
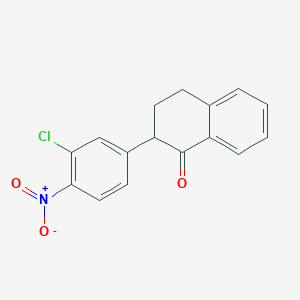
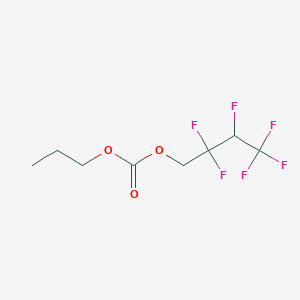

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
